



Application Note: Measuring Phosphate Uptake in NaPi2b Expressing Cells

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Compound of Interest		
Compound Name:	NaPi2b-IN-3	
Cat. No.:	B12412322	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sodium-dependent phosphate cotransporter 2b (NaPi2b), encoded by the SLC34A2 gene, is a key player in maintaining phosphate homeostasis in the human body.[1][2] It is a multi-pass membrane protein primarily responsible for the absorption of dietary phosphate in the small intestine.[1][3][4] NaPi2b transports inorganic phosphate (Pi) into cells, a process coupled with the co-transport of three sodium ions.[1][5]

Beyond its physiological role, NaPi2b expression is significantly upregulated in several cancers, including ovarian, lung, and breast cancers, while showing limited expression in most normal tissues.[5][6] This differential expression makes NaPi2b a promising therapeutic target for antibody-drug conjugates and a biomarker for patient selection.[6][7] Therefore, accurately measuring NaPi2b-mediated phosphate uptake is crucial for studying its function, regulation, and for screening potential inhibitors in drug discovery.[3][4]

This application note provides detailed protocols for two common methods to quantify phosphate uptake in NaPi2b-expressing cells: the radioactive ³²P uptake assay and the non-radioactive colorimetric Malachite Green assay.

Signaling Pathway Regulating NaPi2b



The activity and expression of NaPi2b are regulated by various factors, including hormones, growth factors, and dietary phosphate levels.[1] A key signaling pathway involves the Serum and Glucocorticoid-inducible Kinase 1 (SGK1) and the ubiquitin ligase Nedd4-2. SGK1 can phosphorylate Nedd4-2, which inhibits its ability to ubiquitinate NaPi2b. This process prevents the degradation of the transporter, leading to increased NaPi2b presence at the cell surface and consequently, enhanced phosphate uptake.[8]



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